molecular formula C11H24ClNO B6220123 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride CAS No. 2751620-88-7

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride

Cat. No.: B6220123
CAS No.: 2751620-88-7
M. Wt: 221.77 g/mol
InChI Key: QBGXPYDPWOJJRW-UHFFFAOYSA-N
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Description

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride is a chemical compound with a piperidine ring substituted at the 4-position with a 2-(tert-butoxy)ethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl bromoacetate under basic conditions to form the intermediate 4-[2-(tert-butoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(tert-butoxy)ethyl]piperidine
  • 4-[2-(tert-butoxy)ethyl]piperidine N-oxide
  • 4-[2-(tert-butoxy)ethyl]piperidine amine

Uniqueness

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds. Its reactivity and applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

2751620-88-7

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-11(2,3)13-9-6-10-4-7-12-8-5-10;/h10,12H,4-9H2,1-3H3;1H

InChI Key

QBGXPYDPWOJJRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1CCNCC1.Cl

Purity

95

Origin of Product

United States

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